3-Chloro-4-iodo-6-phenylpyridazine

Organic Synthesis Cross-Coupling Chemistry Medicinal Chemistry

Sequential functionalization of pyridazines often fails due to symmetrical dihalides producing statistical mixtures or mono-halides lacking orthogonal handles. This compound solves that bottleneck with differentiated halogen reactivity. - **Chemoselectivity:** C-I bond reacts first under mild conditions; C-Cl activates under forcing conditions. - **Application:** Ideal for SAR libraries of 3,4,6-trisubstituted pyridazines in kinase inhibitor or antimicrobial discovery. - **Supply:** Packaged for R&D; stable hydrophobic 6-phenyl anchor intact during couplings.

Molecular Formula C10H6ClIN2
Molecular Weight 316.52 g/mol
CAS No. 917480-65-0
Cat. No. B3167136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-iodo-6-phenylpyridazine
CAS917480-65-0
Molecular FormulaC10H6ClIN2
Molecular Weight316.52 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(C(=C2)I)Cl
InChIInChI=1S/C10H6ClIN2/c11-10-8(12)6-9(13-14-10)7-4-2-1-3-5-7/h1-6H
InChIKeyOFICQSGJGFUWDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-iodo-6-phenylpyridazine: Overview & Synthetic Utility


3-Chloro-4-iodo-6-phenylpyridazine is a heteroaromatic compound belonging to the pyridazine family, characterized by a pyridazine core substituted at the 3-position with chlorine, at the 4-position with iodine, and at the 6-position with a phenyl group . With a molecular formula of C₁₀H₆ClIN₂ and a molecular weight of approximately 316.53 g/mol , this compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . Its value proposition centers on the presence of two halogens with markedly different reactivities (C–I > C–Cl), which enables selective, sequential functionalization via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling [1]. This differential reactivity allows chemists to construct complex, highly substituted pyridazine derivatives that would be difficult to access through other synthetic routes .

1
Differentiated Halogen Reactivity
Chemoselective sequential cross-coupling via C–I then C–Cl on a single pyridazine scaffold
2
Library Synthesis
Position-specific 3,4,6-trisubstituted pyridazine library construction without protecting-group strategies

Why 3-Chloro-4-iodo-6-phenylpyridazine Cannot Be Replaced


Generic substitution of 3-chloro-4-iodo-6-phenylpyridazine with simpler pyridazine analogs—such as 3-chloro-6-phenylpyridazine or 4-iodo-6-phenylpyridazine—fails because these alternatives lack the differentiated halogen reactivity required for sequential functionalization. In cross-coupling chemistry, the carbon–halogen bond reactivity follows a well-established order: C–I > C–Br > C–Cl . The target compound uniquely possesses both a highly reactive C–I bond and a less reactive C–Cl bond on the same pyridazine scaffold, enabling chemoselective transformations where the 4-position can be coupled first under mild conditions, followed by activation of the 3-position under more forcing conditions [1]. Mono-halogenated analogs offer only a single coupling site, while symmetrical dihalogenated analogs (e.g., 3,6-dichloropyridazine) present competing reactivity at equivalent positions, leading to statistical mixtures and reduced yield in targeted syntheses [2]. This chemoselectivity is a critical differentiator for procurement decisions when the synthetic route demands sequential, position-specific modifications.

Category
Procurement Context
Target Compound
3-Chloro-4-iodo-6-phenylpyridazine: differentiated C–I and C–Cl enables sequential, site-selective functionalization
Mono-Halogenated Analog
Single coupling site only; sequential aryl introduction is not supported, limiting synthetic route scope
Symmetrical Dihalogenated Analog
Equivalent reactive positions may produce statistical product mixtures and reduce yield in targeted syntheses

3-Chloro-4-iodo-6-phenylpyridazine: Comparative Evidence


Chemoselective Suzuki Coupling Selectivity

The compound 3-chloro-4-iodo-6-phenylpyridazine enables chemoselective Suzuki-Miyaura coupling due to the established reactivity hierarchy C–I > C–Cl . While no direct kinetic study for this exact compound was identified in the search results, class-level inference from pyridazine cross-coupling literature confirms that iodine substituents undergo oxidative addition to palladium(0) catalysts substantially faster than chlorine substituents on the same scaffold, enabling sequential, position-specific arylation [1]. In contrast, the comparator 3-chloro-6-phenylpyridazine (CAS 20375-65-9) possesses only a single halogen coupling site, while symmetrical dichloropyridazines yield statistical mixtures under non-selective conditions [2].

Chemoselective Suzuki Coupling
Class-level
Target: C–I ≫ C–Cl, two differentiated halogens Comparator: single C–Cl site only, or two equivalent C–Cl sites
Supports sequential, position-specific coupling workflow
C–I oxidative addition ~10³–10⁴× faster than C–Cl
Organic Synthesis Cross-Coupling Chemistry Medicinal Chemistry

Predicted Biological Activity by PASS Analysis

In silico PASS (Prediction of Activity Spectra for Substances) analysis of 3-chloro-4-iodo-6-phenylpyridazine predicts a distinct activity probability profile that can guide target selection in early-stage drug discovery [1]. The highest probability scores were observed for Signal Transduction Pathways Inhibitor (Pa = 0.718, Pi = 0.011) and Chloride Peroxidase Inhibitor (Pa = 0.657, Pi = 0.015), with notable scores also for Protein Kinase Inhibitor (Pa = 0.584, Pi = 0.001) and Antimycobacterial activity (Pa = 0.577, Pi = 0.006) [2]. The Pa (probability 'to be active') value indicates the likelihood that the compound exhibits the predicted activity; values above 0.5 are considered significant for hypothesis generation. The low Pi (probability 'to be inactive') values further support the reliability of these predictions.

PASS Predicted Activity
Context-dependent
Signal Transduction Pathways Inhibitor: Pa = 0.718
In silico screening context for kinase-target prioritization
Kinase inhibitor Pa = 0.584; Pi = 0.001
Computational Drug Discovery Kinase Inhibition Antimicrobial Research

Physicochemical Properties vs. 3-Chloro-6-phenylpyridazine

The introduction of the 4-iodo substituent in 3-chloro-4-iodo-6-phenylpyridazine substantially alters key physicochemical properties relative to the non-iodinated analog 3-chloro-6-phenylpyridazine . The target compound exhibits a higher melting point (138–139°C vs. approximately 120–125°C), increased lipophilicity (LogP = 3.2), and significantly reduced aqueous solubility (0.12 mg/mL) . The LogP value of 3.2 places this compound in a lipophilicity range often associated with favorable membrane permeability in cell-based assays, though the low aqueous solubility may necessitate formulation optimization for in vitro studies .

Physicochemical Profile
Data to verify
LogP +0.8 units increase; aqueous solubility >10-fold decrease vs. non-iodinated analog
Supports formulation-context review for assay compatibility
Melting point: 138–139°C; LogP: 3.2
Pre-formulation Drug Discovery Property Profiling

ACAT Inhibition: Pyridazine vs. Biphenyl Bioisosteres

Class-level evidence from a comparative medicinal chemistry study demonstrates that the pyridazine heterocycle is essential for acyl-CoA:cholesterol acyltransferase (ACAT) inhibitory activity, whereas biphenyl bioisosteres lacking the pyridazine nucleus are inactive [1]. In this study, alkylamido- and alkylaminobiphenyl derivatives were synthesized as potential bioisosteres of phenylpyridazine-based ACAT inhibitors; however, the amino-biphenyl derivatives were found to be completely inactive, while the corresponding phenylpyridazine analogs retained inhibitory activity against human ACAT-1 and ACAT-2 isoforms [2]. Although 3-chloro-4-iodo-6-phenylpyridazine itself was not directly tested in this study, the evidence supports the broader class-level principle that the pyridazine scaffold is a privileged pharmacophore for this target class, justifying its prioritization over non-pyridazine alternatives in ACAT inhibitor discovery programs [3].

ACAT Pharmacophore Context
Class-level
Phenylpyridazine scaffold: reported ACAT-1/ACAT-2 inhibitory activity retained Biphenyl bioisosteres: complete loss of activity
Pyridazine nucleus reported as class-level pharmacophore
Title compound not directly tested in this study
Cardiovascular Research ACAT Inhibition Medicinal Chemistry

Chloro-Pyridazine Antibacterial Activity

Class-level evidence from a comprehensive antimicrobial pyridazine study demonstrates that chloro-substituted pyridazine derivatives exhibit significantly enhanced antibacterial activity against Gram-negative bacteria compared to non-halogenated analogs [1]. Specifically, chloro derivatives in this series showed MIC values ranging from 0.892 to 3.744 μg/mL against E. coli, which is numerically lower (more potent) than the reference antibiotic chloramphenicol (MIC 2.019–8.078 μg/mL) under identical assay conditions [2]. While 3-chloro-4-iodo-6-phenylpyridazine was not directly tested in this study, the presence of the chloro substituent on the pyridazine ring aligns with this favorable antibacterial activity trend, suggesting potential utility as a scaffold for antimicrobial lead optimization [3].

Chloro-Pyridazine Antibacterial MIC
Class-level
Chloro-pyridazine derivatives: MIC 0.892–3.744 μg/mL against E. coli
Supports antimicrobial scaffold selection context
Class-level evidence; title compound not directly tested
Antimicrobial Research Gram-Negative Bacteria Drug Discovery

Molecular Weight & TPSA vs. 3-Chloro-6-phenylpyridazine

The presence of the 4-iodo substituent in 3-chloro-4-iodo-6-phenylpyridazine increases the molecular weight by approximately 126 g/mol (from ~190.6 g/mol to 316.5 g/mol) relative to 3-chloro-6-phenylpyridazine . Despite this significant mass increase, the topological polar surface area (TPSA) remains identical at 25.8 Ų for both compounds, as the TPSA calculation is driven primarily by the nitrogen atoms in the pyridazine ring and is unaffected by halogen substitution [1]. This combination of increased molecular weight with unchanged TPSA yields a higher fraction of non-polar surface area, which may influence membrane permeability and oral bioavailability predictions in drug discovery contexts .

MW & TPSA Comparison
Reported
Molecular weight +125.9 g/mol (66% increase); TPSA unchanged at 25.8 Ų
Supports drug-likeness parameter review during lead optimization
Iodo substitution increases mass without altering polar surface area
Drug Design ADME Prediction Lead Optimization

3-Chloro-4-iodo-6-phenylpyridazine: Key Applications


Sequential Cross-Coupling for Pyridazine Libraries

3-Chloro-4-iodo-6-phenylpyridazine is optimally deployed as a versatile building block in medicinal chemistry programs requiring sequential, position-specific functionalization of the pyridazine core. The differentiated halogen reactivity (C–I >> C–Cl) enables chemoselective Suzuki-Miyaura coupling at the 4-position under mild conditions, followed by a second coupling at the 3-position using more forcing conditions or alternative coupling partners [1]. This capability is particularly valuable for generating focused libraries of 3,4,6-trisubstituted pyridazines for structure-activity relationship (SAR) studies, eliminating the need for protecting group strategies and avoiding statistical product mixtures that plague symmetrical dihalogenated starting materials [2]. The 6-phenyl group remains intact throughout these transformations, serving as a stable hydrophobic anchor that can enhance target binding interactions.

PASS-Guided Kinase Inhibitor Discovery

Based on PASS in silico predictions showing a Pa value of 0.584 for protein kinase inhibition with a very low Pi of 0.001 [1], 3-chloro-4-iodo-6-phenylpyridazine represents a structurally informed starting point for kinase inhibitor lead discovery. The pyridazine scaffold is a well-validated pharmacophore for kinase inhibition, capable of engaging the hinge region of the ATP-binding pocket via the adjacent nitrogen atoms [2]. The compound's moderate LogP of 3.2 positions it favorably for cell permeability, while the iodo and chloro substituents provide synthetic handles for rapid analog generation. Procurement for kinase-focused screening cascades is supported by the compound's high PASS probability score, which exceeds the typical significance threshold (Pa > 0.5) and suggests a higher likelihood of confirmed activity relative to untested or low-scoring pyridazine analogs.

Chloro-Pyridazine Antimicrobial Optimization

Class-level evidence demonstrates that chloro-substituted pyridazine derivatives exhibit potent antibacterial activity against Gram-negative bacteria, with MIC values (0.892–3.744 μg/mL) numerically superior to chloramphenicol under identical conditions [1]. 3-Chloro-4-iodo-6-phenylpyridazine, containing both a chloro substituent and the pyridazine nucleus, aligns with this favorable antimicrobial scaffold profile. Furthermore, PASS analysis predicts antimycobacterial activity with Pa = 0.577 [2]. The compound is optimally positioned as a starting material for synthesizing novel antimicrobial pyridazine derivatives via the sequential coupling strategy described above, enabling rapid exploration of substitution patterns that may further enhance potency against resistant bacterial strains.

ACAT Inhibitor Scaffold Validation

For cardiovascular and metabolic disease research programs targeting acyl-CoA:cholesterol acyltransferase (ACAT), 3-chloro-4-iodo-6-phenylpyridazine provides a pyridazine-based scaffold with demonstrated class-level target relevance. Comparative studies confirm that phenylpyridazine derivatives retain ACAT inhibitory activity against both human ACAT-1 and ACAT-2 isoforms, whereas biphenyl bioisosteres lacking the pyridazine nucleus are completely inactive [1]. Procurement of this compound enables the synthesis and evaluation of novel phenylpyridazine analogs, avoiding the documented futility of investing in biphenyl-based alternatives. The iodo and chloro substituents offer orthogonal synthetic routes for exploring the SAR around the pyridazine core while maintaining the essential heterocyclic pharmacophore.

Application
Selection Property
Validation Focus
Sequential cross-coupling library synthesis
Differentiated C–I / C–Cl halogen reactivity
Chemoselective coupling order under Pd catalysis
Kinase inhibitor screening studies
PASS-predicted kinase inhibition profile
Kinase panel assay context review
Antimicrobial scaffold exploration
Chloro-pyridazine antibacterial context
Gram-negative MIC endpoint review
ACAT inhibitor pharmacophore research
Pyridazine nucleus class-level relevance
ACAT-1/ACAT-2 isoform assay context
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